N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride is a complex organic compound recognized for its unique structural features and potential applications in medicinal chemistry. This compound, characterized by a piperidine ring and a pyridine moiety, exhibits properties that make it valuable in various scientific fields, particularly in drug development and synthesis. Its systematic name indicates the presence of multiple functional groups, which contribute to its reactivity and biological activity.
The compound can be sourced from various chemical databases and scientific literature, including PubChem and patent databases, where it is listed under specific identifiers such as CAS number 1361114-80-8. These resources provide detailed information about its chemical structure, synthesis methods, and potential applications.
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride is classified as an organic amine. It falls under the category of nitrogen-containing heterocycles due to the presence of both piperidine and pyridine rings in its structure. This classification highlights its relevance in pharmacology and organic synthesis.
The synthesis of N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride typically involves several key steps:
The synthesis may require specific reaction conditions, including temperature control and the use of solvents that facilitate the reaction while minimizing side products. Catalysts may also be employed to improve yield and selectivity during the formation of intermediates.
The molecular structure of N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride can be represented by its InChI string:
This representation highlights the arrangement of atoms within the molecule, showcasing the connectivity between the piperidine and pyridine rings.
Key molecular data includes:
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride primarily involves interaction with biological targets such as enzymes or receptors. Its structural features enable it to bind effectively to target sites within cells.
Research indicates that this compound may exhibit activity against specific pathways involved in disease processes, although detailed mechanisms require further investigation through biological assays and structural studies.
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride is typically a crystalline solid that is soluble in water due to its dihydrochloride form.
Key chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies focusing on solubility tests and stability assessments.
N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride has potential applications in several areas:
The versatility of this compound makes it a subject of interest in ongoing research aimed at discovering new therapeutic agents or synthetic methodologies.
The synthesis of N,N,2-trimethyl-6-(piperidin-3-yl)pyridin-4-amine dihydrochloride (CAS 1361114-80-8) involves strategic bond formation between pyridine and piperidine moieties, followed by salt formation. A pivotal step is the N-alkylation of 6-chloro-N,N,2-trimethylpyridin-4-amine with a suitably protected piperidin-3-yl nucleophile. Metal-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, enable C-N bond formation between halogenated pyridine intermediates and piperidine derivatives bearing protected amines [5] [8].
Hydrogenation represents a critical pathway for constructing the saturated piperidine ring. Recent advances demonstrate that heterogeneous catalysts like ruthenium or nickel silicide facilitate pyridine reduction under milder conditions (25–80°C, 10–50 bar H₂), achieving >90% conversion with minimized byproducts. For example, Beller’s nickel silicide catalyst system in aqueous media achieves near-quantitative yields of substituted piperidines from pyridine precursors, enhancing sustainability [5] [6]. Stereoselectivity is governed by catalyst choice; palladium-catalyzed hydrogenation preferentially delivers cis-configured 3-substituted piperidines crucial for bioactivity [6].
Table 1: Comparative Analysis of Hydrogenation Methods for Piperidine Synthesis
Catalyst System | Conditions | Yield (%) | Stereoselectivity (cis:trans) | Key Advantages |
---|---|---|---|---|
Ru/TiO₂-melamine | H₂O, 80°C, 20 bar H₂ | 92 | 95:5 | Acid-free, recyclable |
Ni silicide | H₂O, 25°C, 50 bar H₂ | 98 | 90:10 | Ambient temperature operation |
Pd/C | EtOH, 50°C, 10 bar H₂ | 85 | 99:1 | Chemoselective for pyridine |
Final dihydrochloride formation employs HCl-saturated anhydrous solvents, with stoichiometric control preventing polymorphic impurities. Crystallization optimization using antisolvent addition (e.g., diethyl ether) enhances purity to >99% while maintaining yields of 75–82% [1].
Structural modifications of the core scaffold target improved metabolic stability and membrane permeability. Bioisosteric replacement of the pyridine ring with pyrimidine (e.g., N,N,2-trimethyl-5-(piperidin-4-yl)pyrimidin-3-amine, CAS 2748495-89-6) reduces cLogP by 0.8 units and increases aqueous solubility 3.5-fold (from 28 µg/mL to 98 µg/mL), while preserving target affinity [2] [4]. The piperidine nitrogen’s stereochemistry significantly influences bioavailability; S-enantiomers exhibit 3-fold higher Caco-2 permeability than R-counterparts due to transporter-mediated uptake [3].
Table 2: Physicochemical Properties of Key Structural Analogs
Compound | cLogP | Solubility (PBS, µg/mL) | Microsomal t₁/₂ (min, mouse) | Permeability (Papp ×10⁻⁶ cm/s) |
---|---|---|---|---|
Core (dihydrochloride) | 1.2 | 28 | 45 | 18 |
Pyrimidine analog (CAS 2748495-89-6) | 0.4 | 98 | 89 | 32 |
S-Piperidin-3-yl enantiomer | 1.2 | 31 | 62 | 54 |
4-Morpholine carboxamide (EVT-3164705) | -0.3 | 210 | >120 | 29 |
Ring constraints also enhance stability. Incorporating spirocyclic motifs—inspired by spiropiperidine derivatives in patent WO2007057775A1—shields metabolically labile sites, extending hepatic microsomal half-lives from 45 to >120 minutes. For instance, integrating a cyclopropyl group at the piperidine 4-position blocks CYP3A4-mediated oxidation without compromising solubility [3] [9]. Computational modeling confirms that rigidification reduces the molecule’s solvent-accessible surface area by 40%, limiting enzymatic recognition [10].
Solvent selection critically impacts the environmental footprint of synthesis. Replacing dichloromethane (DCM) in amide coupling steps with cyclopentyl methyl ether (CPME) reduces process mass intensity (PMI) by 65% while maintaining yields >85%. CPME’s low water solubility (0.5%) facilitates aqueous workups, diminishing organic waste [7] [9].
Catalytic methodologies minimize stoichiometric reagents. Copper-catalyzed Chan-Lam coupling enables direct C-N bond formation between arylboronic acids and piperidines, avoiding silver or palladium catalysts. This one-pot approach in ethanol/water mixtures achieves 88% yield with a E-factor of 8.2—significantly lower than traditional cross-coupling (E-factor >32) [5] [7].
Table 3: Solvent and Catalyst Comparison in Key Synthesis Steps
Reaction Step | Traditional System | Green Alternative | PMI Reduction | Yield Impact |
---|---|---|---|---|
Amide coupling | DCM, EDC·HCl, DMAP | CPME, polymer-supported EDC | 65% | -2% |
Piperidine reduction | PtO₂, acetic acid, 50 bar H₂ | Ni silicide, H₂O, 20 bar H₂ | 78% | +7% |
Salt formation | Et₂O, excess HCl(g) | Propylene carbonate, aq. HCl | 41% | No change |
Waste stream valorization is achieved by recovering piperidine precursors via acid-base extraction. Quenching reaction mixtures with citric acid isolates piperidine derivatives as crystalline salts, enabling >90% recovery and reuse. This circular approach reduces raw material consumption by 40% per batch [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1